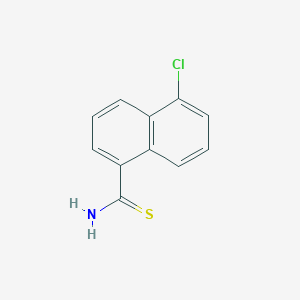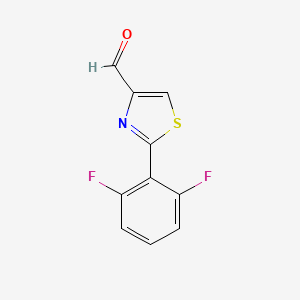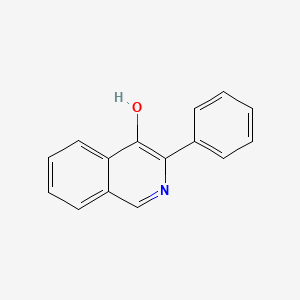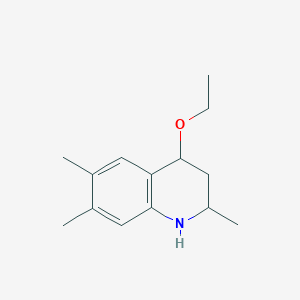
5-Chloronaphthalene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloronaphthalene-1-carbothioamide is an organic compound with the molecular formula C11H8ClNS and a molecular weight of 221.71 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 5th position and a carbothioamide group is attached to the 1st position. This compound is primarily used in research and has various applications in chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloronaphthalene-1-carbothioamide typically involves the reaction of 5-chloronaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Chloronaphthalene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Aplicaciones Científicas De Investigación
5-Chloronaphthalene-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: Research into its potential therapeutic applications, including its use as a precursor in drug synthesis, is ongoing.
Industry: It is used in the development of new materials and in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Chloronaphthalene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloronaphthalene: A similar compound with a chlorine atom substituted at the 1st position instead of the 5th position.
Naphthalene-1-carbothioamide: A compound with a carbothioamide group attached to the 1st position but without the chlorine substitution.
5-Bromonaphthalene-1-carbothioamide: A compound with a bromine atom substituted at the 5th position instead of chlorine.
Uniqueness
5-Chloronaphthalene-1-carbothioamide is unique due to the specific positioning of the chlorine atom and the carbothioamide group, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications .
Propiedades
Fórmula molecular |
C11H8ClNS |
|---|---|
Peso molecular |
221.71 g/mol |
Nombre IUPAC |
5-chloronaphthalene-1-carbothioamide |
InChI |
InChI=1S/C11H8ClNS/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) |
Clave InChI |
NNUIWQWAOTUXMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)



![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)





